N'-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide
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Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is a complex organic compound with the molecular formula C21H17N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential anti-inflammatory, analgesic, and antibacterial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N’-[1H-indol-3-ylmethylidene]-2-(2-methoxyphenoxy)acetohydrazide
- 2-(1H-indol-3-yl)-N’-[(2-methoxyphenyl)methylidene]acetohydrazide
- 2-(1H-indol-3-yl)-N’-[(3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is unique due to its specific structural features, which include the indole and naphthyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17N3O/c25-21(12-16-8-5-7-15-6-1-2-9-18(15)16)24-23-14-17-13-22-20-11-4-3-10-19(17)20/h1-11,13-14,22H,12H2,(H,24,25)/b23-14+ |
InChI Key |
AMNYPOYHYBTCMY-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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